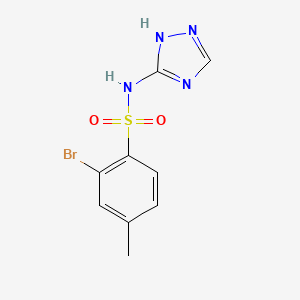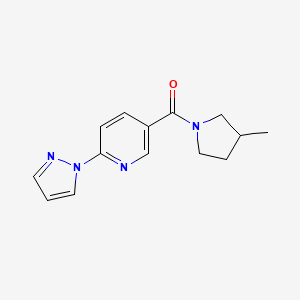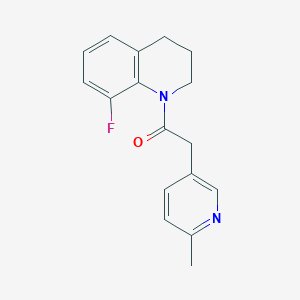![molecular formula C18H23N3O2 B7573015 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase, which leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain. 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide is an inhibitory neurotransmitter that binds to 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide receptors and reduces neuronal excitability. The increase in 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide levels by CPP-115 can enhance the inhibitory tone in the brain and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects
CPP-115 has been shown to have a wide range of biochemical and physiological effects on the brain and other organs. In addition to its inhibitory effect on 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase, CPP-115 has been shown to modulate the expression of various genes and proteins involved in synaptic transmission, ion channel function, and neuronal plasticity. CPP-115 has also been shown to increase the level of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages and limitations for lab experiments. One of the major advantages of CPP-115 is its high selectivity and potency for 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase inhibition, which allows for precise modulation of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide levels in the brain. CPP-115 also has good bioavailability and can cross the blood-brain barrier, making it an effective tool for studying the effects of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide modulation in vivo. However, CPP-115 has some limitations, including its high cost, complex synthesis, and potential off-target effects on other enzymes and neurotransmitters.
Direcciones Futuras
CPP-115 has several potential future directions for research and development. One direction is to explore the therapeutic potential of CPP-115 in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and neuropathic pain. Another direction is to investigate the long-term effects of CPP-115 on neuronal plasticity and cognitive function. Additionally, the development of more selective and potent 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase inhibitors could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
CPP-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase by CPP-115 leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain, which can have a calming and anticonvulsant effect. CPP-115 has several advantages and limitations for lab experiments, and its future directions include exploring its therapeutic potential in other disorders and investigating its long-term effects on neuronal plasticity and cognitive function.
Métodos De Síntesis
CPP-115 is synthesized by reacting 4-cyanophenol with 1-benzylpiperidin-4-one in the presence of potassium carbonate and cesium carbonate as catalysts. The resulting intermediate is then reacted with cyclopropylamine to yield CPP-115. The synthesis of CPP-115 is a multi-step process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase by CPP-115 leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain, which can have a calming and anticonvulsant effect. CPP-115 has also been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Propiedades
IUPAC Name |
2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(18(22)20-15-4-5-15)21-10-8-17(9-11-21)23-16-6-2-14(12-19)3-7-16/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKEOQKWHMJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC(CC2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)